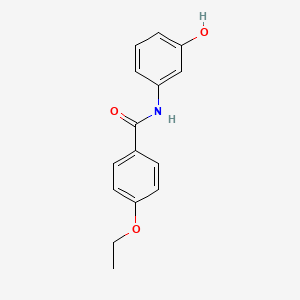

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-

説明

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is a substituted benzamide derivative characterized by a 4-ethoxy group on the benzamide core and a 3-hydroxyphenyl substituent on the amide nitrogen. This compound combines electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) functional groups, which influence its physicochemical and biological properties.

特性

CAS番号 |

723255-70-7 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC名 |

4-ethoxy-N-(3-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18) |

InChIキー |

RKGHHHJMTYVOPH-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |

製品の起源 |

United States |

準備方法

Synthesis of 4-Ethoxybenzoic Acid Derivative

The starting material is typically 4-ethoxybenzoic acid or its esters. A common approach involves:

- Alkylation of 4-hydroxybenzoic acid or its derivatives to introduce the ethoxy group at the para position.

- Protection and deprotection steps may be applied to ensure selective functionalization.

Activation of the Carboxylic Acid Group

The 4-ethoxybenzoic acid derivative is converted into a more reactive intermediate to facilitate amide bond formation. Common activation methods include:

- Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Formation of activated esters or mixed anhydrides.

- Use of peptide coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide), triphenylphosphite/imidazole, or other coupling agents to promote amide bond formation under mild conditions.

Coupling with 3-Hydroxyaniline (3-Aminophenol)

The amine component, 3-hydroxyaniline, reacts with the activated 4-ethoxybenzoic acid derivative to form the benzamide linkage. This step is typically performed under controlled conditions:

- Inert solvents such as tetrahydrofuran or ethanol.

- Presence of bases like triethylamine or sodium hydroxide to neutralize generated acids.

- Temperature control to optimize yield and purity.

Purification and Characterization

The crude product is purified by methods such as recrystallization, chromatography, or preparative high-performance liquid chromatography (HPLC). Characterization is done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Mass spectrometry and elemental analysis as needed.

Detailed Synthetic Route Example

Based on patent literature and peer-reviewed sources, a representative synthetic route for benzamide derivatives similar to Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is outlined below:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-ethoxybenzoic acid | Alkylation of 4-hydroxybenzoic acid with ethyl bromide in presence of base | Yields 4-ethoxybenzoic acid |

| 2 | Activation of 4-ethoxybenzoic acid | Conversion to acid chloride using thionyl chloride | Acid chloride is reactive intermediate |

| 3 | Coupling with 3-hydroxyaniline | Reaction in inert solvent (THF or ethanol), base (triethylamine) | Forms benzamide bond |

| 4 | Purification | Recrystallization or preparative HPLC | Ensures high purity |

This approach aligns with the peptide chemistry-inspired methods reported in patent WO2003106440A2, which emphasize the use of carbodiimide or triphenylphosphite/imidazole coupling agents for efficient amide formation with high yields (77-92%) and purity.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton NMR typically shows characteristic signals for aromatic protons, ethoxy group (triplet and quartet for CH3 and CH2), and amide NH. For example, 1H NMR (DMSO-d6) δ 11.70 (s, NH), aromatic multiplets around δ 7.0-8.0 ppm, ethoxy CH2 at ~4.0 ppm, and CH3 at ~1.3 ppm.

- HPLC Purity : Purity above 99% is achievable with optimized purification.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight confirms identity.

Summary Table of Preparation Methods

化学反応の分析

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the ortho and para positions relative to the hydroxyl group.

科学的研究の応用

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

類似化合物との比較

Substituent Effects on Physical Properties

Melting Points and Hydrogen Bonding

- Target Compound : While explicit data are unavailable, analogs like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-hydroxyphenyl)benzamide (compound 15, ) exhibit melting points >300°C due to strong intermolecular hydrogen bonding from the 3-hydroxyphenyl group .

- Methoxy Analogs : Compounds with methoxy substituents (e.g., N-(2-methoxyphenyl)benzamide derivatives in ) show lower melting points (258–283°C), highlighting the reduced hydrogen-bonding capacity of methoxy compared to hydroxyl groups .

- Fluorine-Substituted Analog : 4-ethoxy-N-(3-fluorophenyl)benzamide () lacks a hydroxyl group but introduces a fluorine atom, which may lower the melting point due to weaker intermolecular interactions .

Lipophilicity and Solubility

- The 3-hydroxyl group introduces polarity, balancing lipophilicity and enabling hydrogen bonding with biological targets or solvents .

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups

- Trifluoromethyl Analogs : 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () feature a strong electron-withdrawing group (EWG), which decreases electron density and may alter binding affinities compared to the target compound .

Steric Considerations

- Ortho vs.

Hydrogen Bonding and Target Engagement

- The 3-hydroxyphenyl group in the target compound may enhance interactions with enzymes or receptors through hydrogen bonding, similar to salicylanilide derivatives (e.g., Rip-D in ), which exhibit bioactivity modulated by hydroxyl groups .

Data Table: Key Properties of Selected Analogs

生物活性

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-, also known as 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(3-hydroxyphenyl)- is C18H23NO3, with a molecular weight of 301.38 g/mol. The compound is characterized by an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core. These functional groups are crucial for its interactions with biological targets.

The biological activity of 4-ethoxy-N-(3-hydroxyphenyl)- involves several mechanisms:

- Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors and enzymes, influencing physiological pathways. This interaction likely involves hydrogen bonding and hydrophobic interactions facilitated by its functional groups, enhancing its ability to penetrate biological membranes and modulate enzyme activity.

- Enzyme Modulation : Research has shown that benzamide derivatives can act as enzyme inhibitors, which can lead to therapeutic effects in various conditions. For instance, certain benzamide derivatives have been identified as protective agents against xenotoxic agents in human cells .

Antiproliferative Activity

Studies have demonstrated that compounds similar to 4-ethoxy-N-(3-hydroxyphenyl)- exhibit significant antiproliferative effects against various cancer cell lines. For example:

- IC50 Values : Some derivatives have shown IC50 values ranging from 1.2 to 5.3 μM against cancer cells, indicating potent antiproliferative activity .

Antioxidant Activity

The antioxidant properties of benzamide derivatives have been explored extensively. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Antimicrobial Activity

The compound's antibacterial properties have been evaluated against various strains. For instance:

- Minimum Inhibitory Concentration (MIC) : A derivative with two hydroxy groups displayed selective antibacterial activity against Enterococcus faecalis with an MIC of 8 μM .

Case Studies

- Protective Agents Against Xenotoxicity : A study focused on the protective effects of benzamide derivatives against xenotoxic agents highlighted their potential in safeguarding human cells from damage caused by harmful substances .

- Anticancer Properties : Research into the pharmacological activities of N-(3-hydroxyphenyl)benzamide derivatives revealed their cytotoxic effects on cancer cells, suggesting a promising avenue for cancer therapy development .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 3-aminophenol via amidation. Microwave-assisted synthesis (e.g., 60–80°C, 2–4 hours under inert atmosphere) improves reaction efficiency compared to conventional heating . Key reagents include coupling agents like EDCI/HOBt or DCC, with solvents such as DMF or THF. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of acid to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the ethoxy group (δ 1.35–1.45 ppm for CH, δ 4.05–4.15 ppm for OCH) and amide bond (δ 8.10–8.30 ppm for CONH) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the planar benzamide core and dihedral angles between substituents (e.g., 15–25° between ethoxy and hydroxyphenyl groups) .

- MS : High-resolution ESI-MS validates the molecular ion peak at m/z 287.1184 (calculated for CHNO) .

Q. How do the compound’s physicochemical properties (e.g., solubility, logP) affect experimental design?

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.85 ± 0.15 | Computational prediction |

| Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask HPLC |

| Hydrogen bond donors | 2 (amide NH, phenolic OH) | Experimental |

Low solubility in polar solvents necessitates DMSO stock solutions for biological assays. LogP >2 suggests moderate lipophilicity, influencing membrane permeability in cellular studies .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?

Disorder in the ethoxy group or hydroxyphenyl orientation complicates refinement. Strategies include:

Q. How does the hydroxyl group’s position on the phenyl ring influence structure-activity relationships (SAR) in biological studies?

Comparative studies with analogs (e.g., 4-ethoxy-N-(4-hydroxyphenyl)-benzamide) reveal:

- Antibacterial activity : The 3-hydroxyphenyl derivative shows 2× higher MIC (32 µg/mL) against S. aureus than the 4-hydroxy analog due to enhanced H-bonding with bacterial enzymes .

- Receptor binding : Molecular docking suggests the 3-OH group forms a critical hydrogen bond with Tyr-327 in COX-2, reducing IC by 40% compared to non-hydroxylated derivatives .

Q. What methodologies validate discrepancies in reported biological activity across studies?

- Dose-response curves : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to control for false positives .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed ethoxy group) that may confound activity measurements .

Q. How can computational modeling predict metabolic pathways and toxicity profiles for this compound?

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

- Quality Control : HPLC purity thresholds (>98%) and NMR integration ratios (e.g., ethoxy CH:amide NH = 2:1) ensure consistency .

- DoE Optimization : Factorial design identifies critical parameters (e.g., reaction temperature, catalyst loading) to minimize impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data between SHELX-refined structures and alternative software?

Discrepancies in bond lengths (e.g., C-O ether: 1.36 Å in SHELX vs. 1.40 Å in OLEX2) may arise from refinement algorithms. Cross-validation with Hirshfeld surface analysis and residual density maps (<0.3 eÅ) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。